molecular formula C7H13N B1266531 Bicyclo[2.2.1]heptan-2-amine CAS No. 822-98-0

Bicyclo[2.2.1]heptan-2-amine

Cat. No. B1266531
CAS RN: 822-98-0
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine, also known as 2-Norbornanamine, endo-2-Aminonorbornane, and exo-2-Aminonorbornane, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.18 g/mol .


Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptan-2-amine involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves the reaction of compounds with (1S,4R)-bicyclo[2.2.1]heptan-2-amine in ethanol, followed by acidification to pH = 3–4 with 1 N HCl .


Molecular Structure Analysis

The InChI code for Bicyclo[2.2.1]heptan-2-amine is InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 . The Canonical SMILES is C1CC2CC1CC2N .


Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-2-amine has been used in the synthesis of N,N′-diarylsquaramide CXCR2 selective antagonists, which are proposed as anti-cancer metastasis agents .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-amine has a molecular weight of 111.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 .

Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[2.2.1]heptan-2-amine, also known as norbornylamine, has been a subject of interest in synthetic chemistry due to its unique bicyclic structure. Studies have shown its utility in the synthesis of bridgehead-substituted bicycloheptanes, which are valuable in creating molecules with specific functionalities, including amines (E. W. Della & A. Knill, 1994). Additionally, its use in constructing carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton has been explored, revealing potential in anticancer activity (C. Tănase et al., 2014).

Safety And Hazards

When handling Bicyclo[2.2.1]heptan-2-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-2-amine

CAS RN

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
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Record name Bicyclo(2.2.1)heptan-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-2-Bornanamine
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Record name endo-2-Aminonorbornane
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Record name 2-Norbornanamine
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Record name Bicyclo[2.2.1]heptan-2-amine
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Record name Bicyclo[2.2.1]heptan-2-amine
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Record name Exo-2-bornanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JA Bristol, R Brambilla - The Journal of Organic Chemistry, 1979 - ACS Publications
The application of 13C NMR spectroscopy to the charac-terization of bicvclo [2.2. 1] heptanyl systems is well documented. 1 In this regard, we would like to report thesynthesis, …
Number of citations: 3 pubs.acs.org
N Coleman, Z Ates-Alagoz, B Gaye, M Farbaniec… - Pharmaceuticals, 2013 - mdpi.com
Several novel norcamphor derivatives were designed and synthesized as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site. Such compounds have …
Number of citations: 6 www.mdpi.com
Z Ates‐Alagoz, S Sun, J Wallach… - Chemical biology & …, 2011 - Wiley Online Library
Several novel norcamphor (bicycloheptane)‐based compounds were designed and synthesized as non‐competitive N‐methyl‐d‐aspartate receptor antagonists at the phencyclidine …
Number of citations: 9 onlinelibrary.wiley.com
DA Pitushkin, VV Burmistrov, MHA Saeef… - Russian Journal of …, 2020 - Springer
A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields …
Number of citations: 2 link.springer.com
CI Tanase, C Draghici, C Negut, L Pintilie - REVISTA DE CHIMIE, 2018 - researchgate.net
In this paper we present an efficient procedure for obtaining ether-protected bicyclo [2.2. 1] heptane amines in six steps, from an optically active keto-alcohol norbornane compound, for …
Number of citations: 2 www.researchgate.net
L Ciber, F Požgan, J Svete, B Štefane, U Grošelj - Molbank, 2023 - mdpi.com
A three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, is disclosed. …
Number of citations: 1 www.mdpi.com
JX Che, ZL Wang, XW Dong, YH Hu, X Xie, YZ Hu - RSC advances, 2018 - pubs.rsc.org
CXCR1 and CXCR2 are CXC chemokine receptors (CXCRs), corresponding to cytokines of the CXC chemokine family. CXCR2 was found to be 77% homologous to CXCR1. …
Number of citations: 8 pubs.rsc.org
VV Burmistrov, EV Rasskazova, VS D'yachenko… - Russian Journal of …, 2019 - Springer
To assess the effect of the lipophilicity of different parts of urea molecules on their activity as soluble epoxide hydrolase inhibitors, a series of 1,3-disubstituted ureas containing …
Number of citations: 4 link.springer.com
AS Abu-Surrah, TAK Al-Allaf, LJ Rashan… - European journal of …, 2002 - Elsevier
The palladium(II) complex trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride was synthesised and characterised. The solid state structure of the complex was determined by X-ray …
Number of citations: 67 www.sciencedirect.com
M Hofer, H Strittmatter, V Sieber - ChemCatChem, 2013 - Wiley Online Library
Camphor is a natural terpene readily available in huge amounts with the potential to replace existing chemical compounds derived from fossil resources. To create new industrial …

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